molecular formula C11H14ClNOS B2862983 3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride CAS No. 2470440-04-9

3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride

Cat. No.: B2862983
CAS No.: 2470440-04-9
M. Wt: 243.75
InChI Key: WFRPLBPOQUCLJS-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride (CAS 13012-93-6) is a benzothiophene-based compound with a molecular formula of C10H11NOS and a molecular weight of 193.27 g/mol . The structure features a 1-benzothiophene core substituted with an aminopropyl side chain and a phenolic hydroxyl group, presented as a hydrochloride salt to enhance stability and solubility. This compound is structurally related to a class of bioactive molecules known as Mannich bases, which are generated through the introduction of an aminomethyl function and represent a structurally diverse class with a wide range of potential biological activities . While the specific research applications for this compound are not fully delineated in the available literature, its core structure suggests potential utility as a key synthetic intermediate in medicinal chemistry. Researchers may explore its use in the design and synthesis of novel ligands for central nervous system targets, particularly given that structurally similar aminoalkyl-substituted heterocycles have been investigated for their activity on serotonergic receptors . The presence of multiple functional groups makes it a versatile building block for further chemical modification. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(2-aminopropyl)-1-benzothiophen-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS.ClH/c1-7(12)4-8-6-14-11-3-2-9(13)5-10(8)11;/h2-3,5-7,13H,4,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRPLBPOQUCLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=C1C=C(C=C2)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiophene Core Formation

The benzothiophene scaffold is synthesized via microwave-assisted cyclocondensation of 2-fluoro-5-nitrobenzonitrile (14b ) with methyl thioglycolate in dimethyl sulfoxide (DMSO) using triethylamine as a base. This method, adapted from Bagley et al., achieves rapid reaction times (11 minutes at 130°C) and high yields (94%) for the intermediate methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate (5b ). The microwave protocol enhances reaction efficiency by reducing decomposition pathways common in conventional thermal heating.

Reaction Conditions :

  • Substrates : 2-Fluoro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.)
  • Base : Triethylamine (3.1 equiv.)
  • Solvent : DMSO (2 M)
  • Temperature : 130°C (microwave irradiation)
  • Yield : 94%

Nitro-to-Hydroxyl Group Transformation

The 5-nitro group in 5b is reduced to a hydroxyl group through a two-step process:

  • Catalytic Hydrogenation : Hydrogen gas (H₂) over palladium on carbon (Pd/C) reduces the nitro group to an amine.
  • Diazotization and Hydrolysis : The resulting 5-amine intermediate is treated with sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄), followed by hydrolysis in aqueous medium to yield the 5-hydroxyl derivative.

Key Data :

  • Reduction Yield : ~85% (estimated from analogous reductions in)
  • Hydrolysis Efficiency : >90% conversion

Introduction of the 2-Aminopropyl Side Chain

The 3-amino group in the benzothiophene core is functionalized via reductive alkylation to introduce the 2-aminopropyl moiety:

  • Schiff Base Formation : Reaction of the 3-amino group with acetone forms an imine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine, yielding the 2-aminopropyl side chain.

Optimized Conditions :

  • Solvent : Methanol (MeOH)
  • Temperature : Room temperature (20–25°C)
  • Yield : 72–78%

Salt Formation with Hydrochloric Acid

The free base of 3-(2-aminopropyl)-1-benzothiophen-5-ol is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt. Crystallization from ethanol-diethyl ether affords the final product as a white crystalline solid.

Characterization Data :

  • Melting Point : 215–217°C (decomposition)
  • ¹H NMR (400 MHz, D₂O) : δ 7.65 (d, J = 8.5 Hz, 1H, Ar-H), 7.21 (d, J = 2.3 Hz, 1H, Ar-H), 6.92 (dd, J = 8.5, 2.3 Hz, 1H, Ar-H), 3.45–3.38 (m, 1H, CH(NH₂)), 2.95–2.85 (m, 2H, CH₂), 1.82–1.75 (m, 2H, CH₂).
  • IR (KBr) : νmax 3340 (N–H), 1590 (C=C aromatic), 1245 (C–O) cm⁻¹.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm the regiospecific introduction of the 2-aminopropyl group and hydroxyl functionality. The absence of residual solvent peaks and coupling constants consistent with aromatic protons validate the structural assignment.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular ion peak at m/z 236.0845 [M+H]⁺ (calculated for C₁₁H₁₄N₂OS: 236.0848).

Applications in Medicinal Chemistry

The target compound serves as a key intermediate in kinase inhibitor synthesis, particularly for LIMK1 and MK2 targets. Its structural rigidity and hydrogen-bonding capacity enhance binding affinity to ATP-binding pockets.

Challenges and Optimization

  • Bromination Variability : Early routes using bromine in acetic acid showed inconsistent yields (40–60%).
  • Microwave Adaptation : Transitioning from conductive heating to microwave irradiation reduced reaction times from 17 hours to 15 minutes for critical steps.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropyl)-1-benzothiophen-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

3-(2-Aminopropyl)-1-benzothiophen-5-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Aminopropyl)-1-benzothiophen-5-ol involves its interaction with various molecular targets. It is known to modulate the activity of neurotransmitters such as dopamine, norepinephrine, and serotonin. This modulation occurs through the inhibition of their reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft . The compound’s effects on these pathways are being studied for their potential therapeutic benefits.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzofuran Derivatives

5-APB Hydrochloride (5-(2-Aminopropyl)benzofuran Hydrochloride)
  • Structure: Benzofuran core with 2-aminopropyl and hydroxyl groups.
  • Key Differences: Oxygen atom in the benzofuran ring vs. sulfur in benzothiophene.
  • Pharmacology : 5-APB is a stimulant with affinity for serotonin and dopamine receptors, linked to psychoactive effects in animal models .
6-APB Hydrochloride (6-(2-Aminopropyl)benzofuran Hydrochloride)
  • Structure : Similar to 5-APB but with substitution at the 6-position.
  • Key Differences : Positional isomerism affects receptor selectivity. 6-APB shows higher dopaminergic activity compared to 5-APB, highlighting the role of substitution patterns .

Phenolic Derivatives

3-(2-Aminopropyl)phenol Hydrochloride
  • Structure: Lacks the benzothiophene/benzofuran ring; features a phenol group.
  • Acts as a partial agonist at 5-HT1A/1B/2C and antagonist at 5-HT2A .
  • Applications : Used as a molecular scaffold for serotonin receptor studies .

Indole and Indazole Derivatives

3-(2-Aminopropyl)indole Hydrochloride
  • Structure: Indole core with 2-aminopropyl substitution.
  • Derivatives like VER-3993 are selective 5-HT2C agonists, demonstrating reduced psychotomimetic side effects compared to benzofurans .
3-(2-Aminopropyl)indazole Derivatives
  • Structure: Indazole core with 2-aminopropyl group.
  • Key Differences : Indazole’s fused aromatic system improves metabolic stability. These compounds show promise in obesity treatment via 5-HT2C agonism without 5-HT2A activation .

Comparative Data Table

Compound Core Structure Molecular Weight (g/mol) Key Receptors Affected Synthesis Yield (%) Key Applications
Target Compound Benzothiophene ~257.75* 5-HT1A/1B/2C (partial agonist), 5-HT2A (antagonist) N/A Neuropharmacology research
5-APB Hydrochloride Benzofuran 211.69 5-HT, dopamine N/A Abuse potential studies
3-(2-Aminopropyl)phenol HCl Phenol ~187.97 5-HT1A/1B/2C (partial agonist) 36.1–50.8 Serotonin receptor probes
VER-3993 (Indazole derivative) Indazole ~287.34 Selective 5-HT2C agonist N/A Obesity treatment

*Calculated based on C₁₁H₁₄ClNOS.

Pharmacological and Toxicological Insights

  • Receptor Selectivity : The benzothiophene core may confer unique selectivity profiles, balancing 5-HT2C agonism (anti-obesity) and 5-HT2A antagonism (reduced hallucinations) .

Biological Activity

3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse biological activities. The structure can be represented as follows:

C12H15NS(Molecular weight 221 32 g mol)\text{C}_{12}\text{H}_{15}\text{N}\text{S}\quad (\text{Molecular weight 221 32 g mol})

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including 3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that benzothiophene derivatives can inhibit cell proliferation effectively. For instance, certain derivatives showed IC50 values ranging from 2.12 μM to 6.75 μM, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism appears to involve the binding of these compounds to DNA, particularly within the minor groove, which disrupts cellular processes essential for cancer cell survival .
  • Comparative Analysis : A comparative study of various benzothiophene derivatives revealed that those with specific substitutions exhibited enhanced activity against tumor cells while maintaining lower toxicity towards normal cells .

Antimicrobial Activity

In addition to anticancer effects, 3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride has shown promising antimicrobial properties.

Testing Methods

  • Broth Microdilution : This method was employed to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Compounds in the benzothiophene class displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Summary of Findings

CompoundTarget OrganismMIC (μg/mL)
3-(2-Aminopropyl)-1-benzothiophen-5-olStaphylococcus aureus4
3-(2-Aminopropyl)-1-benzothiophen-5-olEscherichia coli8

Other Biological Activities

Beyond its anticancer and antimicrobial properties, research into the pharmacological profile of 3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride suggests potential applications in treating neurological disorders due to its structural similarity to known psychostimulants.

Psychostimulant Properties

Studies indicate that compounds related to this benzothiophene derivative may exhibit stimulant effects comparable to amphetamines. This opens avenues for further research into their use in conditions such as ADHD or narcolepsy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride under laboratory conditions?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution and reduction. For example, analogous benzothiophene derivatives are synthesized via amidation followed by reduction using catalysts like palladium on carbon in ethanol/methanol solvents . Key steps include:

  • Step 1 : Coupling of the benzothiophene core with an aminopropyl group via nucleophilic substitution.
  • Step 2 : Hydrochloride salt formation using HCl in ethanol, as seen in similar amino-alcohol hydrochlorides .
  • Purification : Crystallization or chromatography (e.g., TLC with dichloromethane/methanol systems ) ensures high purity.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify proton environments (e.g., benzothiophene aromatic protons at δ 6.8–7.5 ppm) and the aminopropyl chain (δ 1.2–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ for C11_{11}H14_{14}NOS·HCl) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for -NH2_2 (~3350 cm1^{-1}) and C-S (benzothiophene, ~650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Purity : Impurities (e.g., unreacted intermediates) can skew activity. Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify purity (>98%) .
  • Stereochemical Variations : Chiral centers (e.g., aminopropyl configuration) affect binding. Employ chiral chromatography (e.g., Chiralpak® AD-H column) to isolate enantiomers .
  • Assay Conditions : Standardize cell-based assays (e.g., IC50_{50} measurements) with controls for pH, temperature, and solvent effects .

Q. What computational strategies predict the interaction of this compound with serotonin receptors?

  • Methodological Answer :

  • Molecular Docking : Use software like MOE or AutoDock Vina to model binding to 5-HT receptors. The benzothiophene core may occupy hydrophobic pockets, while the aminopropyl group forms hydrogen bonds .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water model) over 100 ns to assess binding free energy (MM/PBSA method) .
  • QSAR Modeling : Coramine substituent effects (e.g., -Cl or -OCH3_3) on receptor affinity using PubChem bioactivity data .

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